Tetradecylpyridinium bromide
Overview
Description
Synthesis Analysis
The synthesis of tetradecylpyridinium bromide and related compounds often involves quaternization reactions where pyridine or its derivatives are reacted with alkylating agents. In a specific attempt to synthesize tetrakis(3,5-dimethylpyridine)dihydridosilicon dibromide, crystals of 3,5-dimethylpyridinium bromide were obtained, showcasing the versatility of pyridinium synthesis methods (Bolte, Hensen, & Faber, 2000).
Molecular Structure Analysis
The molecular structure of tetradecylpyridinium bromide and its derivatives has been extensively studied, revealing insights into their crystalline forms and molecular arrangements. For instance, the structure of 3,5-dimethylpyridinium bromide demonstrates the formation of crystalline structures in specific synthetic conditions, hinting at the structural diversity of pyridinium salts (Bolte, Hensen, & Faber, 2000).
Chemical Reactions and Properties
Tetradecylpyridinium bromide exhibits specific chemical behaviors in reactions, notably acting as a corrosion inhibitor for metals in acidic environments. Its effectiveness as an inhibitor for aluminium corrosion in hydrochloric acid solution has been well-documented, demonstrating the compound's potential in material protection applications (Li, Deng, & Fu, 2011).
Physical Properties Analysis
The physical properties of tetradecylpyridinium bromide, such as its micellar formation in solution, have been of interest in understanding its behavior in aqueous environments. Studies have shown that it forms micelles, a property exploited in various surface chemistry applications (Li, Deng, & Fu, 2011).
Chemical Properties Analysis
The chemical properties of tetradecylpyridinium bromide, including its interaction with other substances and its role in catalysis and inhibition, are critical for its application in chemistry. Its ability to inhibit corrosion of aluminium in hydrochloric acid showcases its protective properties and potential utility in chemical industries (Li, Deng, & Fu, 2011).
Scientific Research Applications
Corrosion Inhibition : TDPB acts as an effective corrosion inhibitor for metals such as aluminium and steel in acidic environments. Its adsorption on metal surfaces obeys Langmuir adsorption isotherm and it behaves as a cathodic inhibitor. This inhibition is also observed in environments like hydrochloric acid and phosphoric acid solutions, contributing to its utility in industrial applications (Li, Deng, & Fu, 2011); (Li, Deng, & Xie, 2017).
Micelle Formation and Dynamics : TDPB's role in micelle formation and the dynamics of micellar systems has been studied extensively. This includes its effective degree of micelle dissociation, the impact of counterions on micellar properties, and the kinetics of micelle formation. These studies are crucial for understanding the behavior of surfactants in solutions (Palepu, Hall, & Wyn-Jones, 1990); (Galán et al., 2005); (Inoue et al., 1980).
Surfactant Interactions : The interaction of TDPB with polymers like poly(vinylpyrrolidone) and poly(vinyl alcohol) has been investigated. This research is vital for understanding surfactant-polymer interactions in various pH conditions, which has implications in fields like material science and pharmaceuticals (Shirahama, Mukae, & Iseki, 1994); (Shirahama & Nagao, 1992).
Surfactant Combination Studies : Research on binary and ternary combinations of surfactants including TDPB has been conducted. This is significant for developing surface chemical applications and understanding the behavior of mixed surfactants (Ray et al., 2007).
Other Applications : Studies have also looked into its use in creating mesoporous silica nanoparticles, catalysis of organic reactions, color reaction in analytical chemistry, and the stability of colloidal systems. These diverse applications showcase TDPB's versatility in scientific research (Isa, Rahman, & Ahmad, 2018); (Broxton, 1998); (Long Wei-ran & Wang Yi-geng, 2005); (Zhou, Wu, & Ma, 1990).
Safety And Hazards
properties
IUPAC Name |
1-tetradecylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAJKBRYDFICV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042459 | |
Record name | Tetradecylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylpyridinium bromide | |
CAS RN |
1155-74-4 | |
Record name | Tetradecylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristylpyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fixanol VR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tetradecylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYLPYRIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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